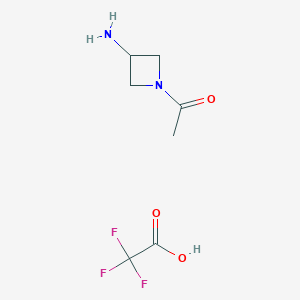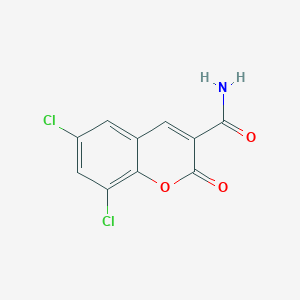
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol, also known as MNP, is a chiral intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is a white to light yellow crystalline powder with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is not well understood. However, studies have shown that (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can interact with various enzymes and receptors in the body, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been shown to have various biochemical and physiological effects. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the body, which may contribute to (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol's pharmacological activity. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has several advantages for lab experiments. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is readily available and easy to synthesize. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is also a chiral compound, which makes it useful for studying asymmetric catalysis and chiral synthesis. However, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has some limitations for lab experiments. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is not very soluble in water, which can make it difficult to work with in aqueous solutions. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol also has limited stability, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol. For example, further studies are needed to elucidate the mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol and its interactions with enzymes and receptors in the body. Additionally, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol could be further explored as a chiral building block in the synthesis of novel pharmaceuticals and agrochemicals. Finally, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol could be further studied as a ligand in asymmetric catalysis to synthesize chiral compounds with high enantioselectivity.
Synthesemethoden
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can be synthesized from 2-methyl-3-nitrobenzaldehyde using a chiral auxiliary such as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions and yields (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol in high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been widely used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been used in the synthesis of the anti-tumor drug Navelbine, the anti-inflammatory drug Ibuprofen, and the insecticide Imidacloprid. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has also been used as a ligand in asymmetric catalysis to synthesize chiral compounds with high enantioselectivity.
Eigenschaften
IUPAC Name |
(2S)-2-(2-methyl-3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)


![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)


![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)